Brombuterol-d9 Hydrochloride

Description

BenchChem offers high-quality this compound suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about this compound including the price, delivery time, and more detailed information at info@benchchem.com.

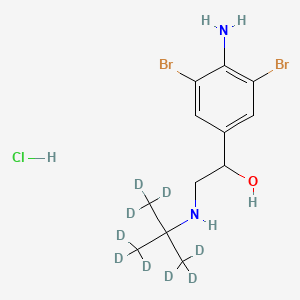

Structure

3D Structure of Parent

Properties

IUPAC Name |

1-(4-amino-3,5-dibromophenyl)-2-[[1,1,1,3,3,3-hexadeuterio-2-(trideuteriomethyl)propan-2-yl]amino]ethanol;hydrochloride | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C12H18Br2N2O.ClH/c1-12(2,3)16-6-10(17)7-4-8(13)11(15)9(14)5-7;/h4-5,10,16-17H,6,15H2,1-3H3;1H/i1D3,2D3,3D3; | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

XGPFKIAOVSGRSY-KYRNGWDOSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC(C)(C)NCC(C1=CC(=C(C(=C1)Br)N)Br)O.Cl | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Isomeric SMILES |

[2H]C([2H])([2H])C(C([2H])([2H])[2H])(C([2H])([2H])[2H])NCC(C1=CC(=C(C(=C1)Br)N)Br)O.Cl | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C12H19Br2ClN2O | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

411.61 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Foundational & Exploratory

A Technical Guide to the Determination and Interpretation of Isotopic Purity for Brombuterol-d9 Hydrochloride

For Researchers, Scientists, and Drug Development Professionals

Abstract

This technical guide provides a comprehensive framework for understanding, determining, and interpreting the isotopic purity of Brombuterol-d9 Hydrochloride. As a deuterated stable isotope-labeled internal standard (SIL-IS), its accurate characterization is paramount for the integrity of quantitative bioanalytical studies. This document moves beyond a simple data sheet, offering in-depth scientific principles and field-proven methodologies. We will explore the causality behind experimental choices in mass spectrometry and NMR spectroscopy, present self-validating protocols, and ground all claims in authoritative references. The guide details step-by-step workflows for analysis, data interpretation, and the critical evaluation of a Certificate of Analysis (CoA), empowering researchers to ensure the accuracy, precision, and reliability of their experimental results.

Introduction: The Role of Brombuterol-d9 HCl in Quantitative Analysis

Brombuterol is a β2-adrenergic receptor agonist that has been illicitly used as a growth promoter in livestock.[1] For regulatory monitoring and pharmacokinetic studies, sensitive and specific detection methods are required. The gold standard for such quantitative bioanalysis is Liquid Chromatography-Mass Spectrometry (LC-MS), a technique that relies heavily on the use of an appropriate internal standard (IS) to correct for variability during sample processing and analysis.[2][3]

A stable isotope-labeled internal standard (SIL-IS), such as this compound, is the preferred choice.[3][4] A SIL-IS is chemically identical to the analyte of interest (the "unlabeled" compound) but has several hydrogen atoms replaced with their heavier, stable isotope, deuterium.[5] This subtle mass shift allows a mass spectrometer to differentiate between the analyte and the IS, while ensuring they behave nearly identically during sample extraction, chromatography, and ionization.[2][6]

The efficacy of a SIL-IS is directly dependent on its isotopic purity —a measure of how successfully the deuterium atoms have been incorporated and to what extent the product is free from molecules with fewer deuterium atoms or no deuterium atoms at all.[7] High isotopic purity is not merely a quality metric; it is a fundamental prerequisite for accurate and reliable quantification.[8]

The Critical Importance of Isotopic Purity

For a deuterated standard like Brombuterol-d9, the definition of purity is expanded to include isotopic purity.[7] It is virtually impossible to synthesize a compound with 100% isotopic enrichment, resulting in a population of molecules with varying numbers of deuterium atoms, known as isotopologues (e.g., d9, d8, d7...).[7] Understanding this distribution is critical for several reasons:

-

Accuracy of Quantification: The unlabeled analyte (d0) is the most significant impurity in a SIL-IS.[9] If a Brombuterol-d9 standard contains a notable amount of unlabeled Brombuterol (d0), its addition to a sample will artificially inflate the measured concentration of the target analyte, leading to inaccurate results.[9]

-

Cross-Talk or Isobaric Interference: In tandem mass spectrometry (MS/MS), specific mass transitions are monitored for the analyte and the IS. Natural isotopes (like ¹³C) in the unlabeled analyte can produce a signal at the same mass channel monitored for the deuterated standard, and vice-versa. High isotopic purity minimizes this overlap, ensuring signal specificity.

-

Method Reliability: Consistency between different batches of a SIL-IS is essential for long-term studies.[10] A well-characterized isotopic purity allows researchers to verify this consistency and ensure the reproducibility of their method over time.

Methodologies for Determining Isotopic Purity

A dual-methodology approach using both Mass Spectrometry (MS) and Nuclear Magnetic Resonance (NMR) Spectroscopy provides the most comprehensive characterization of a deuterated standard.[11] MS excels at quantifying the distribution of different isotopologues, while NMR is invaluable for confirming the specific locations of the deuterium labels.[7][11]

High-Resolution Mass Spectrometry (HRMS): The Quantitative Tool

Liquid Chromatography coupled with High-Resolution Mass Spectrometry (LC-HRMS) is the definitive technique for determining isotopic purity.[8][12] Its ability to resolve and accurately measure mass-to-charge (m/z) ratios allows for the precise quantification of each isotopologue present in the standard.[13][14]

This protocol provides a self-validating workflow for assessing isotopic purity.

-

Preparation of Standards:

-

Prepare a stock solution of Brombuterol-d9 HCl (e.g., 1 mg/mL) in methanol.

-

Prepare a corresponding stock solution of unlabeled Brombuterol HCl (the certified reference material) at the same concentration.

-

Create a working solution of the Brombuterol-d9 standard for injection (e.g., 1 µg/mL).

-

Create a working solution of the unlabeled Brombuterol standard for injection (e.g., 1 µg/mL). This is a critical control step to confirm the retention time and fragmentation pattern of the native analyte.

-

-

Liquid Chromatography (LC) Parameters:

-

Column: C18 reversed-phase column (e.g., 2.1 x 50 mm, 1.8 µm).

-

Mobile Phase A: 0.1% Formic Acid in Water.

-

Mobile Phase B: 0.1% Formic Acid in Acetonitrile.

-

Gradient: A suitable gradient to ensure sharp, symmetrical peak shape (e.g., 5% B to 95% B over 5 minutes).

-

Flow Rate: 0.3 mL/min.

-

Injection Volume: 5 µL.

-

-

High-Resolution Mass Spectrometry (HRMS) Parameters:

-

Instrument: An Orbitrap or Time-of-Flight (TOF) mass spectrometer.[14]

-

Ionization Mode: Heated Electrospray Ionization (HESI), Positive Ion Mode.

-

Scan Mode: Full Scan MS.

-

Mass Range: m/z 100-500.

-

Resolution: ≥ 60,000 FWHM (Full Width at Half Maximum) to resolve isotopic peaks.

-

Data Analysis: Inject the unlabeled standard first to determine its exact mass and retention time. Then, inject the Brombuterol-d9 standard. Extract the ion chromatograms for the expected masses of each isotopologue.

-

The molecular formula for Brombuterol is C₁₂H₁₈Br₂N₂O.[15] Its monoisotopic mass is approximately 363.9785 Da.[15] The Brombuterol-d9 isotopologue would have a theoretical mass of approximately 373.0349 Da.

-

Extract Ion Chromatograms (EICs): From the full scan data of the Brombuterol-d9 injection, extract the EICs for each isotopologue. The mass difference between each is ~1.0063 Da (the difference between Deuterium and Protium).

-

Integrate Peak Areas: Integrate the area under the curve for each EIC peak.

-

Calculate Isotopic Purity: The isotopic purity is the percentage of the desired d9 isotopologue relative to the sum of all observed isotopologues.

Isotopic Purity (% d9) = [ (Area of d9) / (Sum of Areas of d0 to d9) ] x 100

The following table presents a hypothetical but realistic dataset for a high-quality Brombuterol-d9 standard.

| Isotopologue | Theoretical [M+H]⁺ (m/z) | Observed Peak Area (Arbitrary Units) | Relative Abundance (%) |

| d0 (unlabeled) | 364.9858 | 5,000 | 0.05% |

| ... | ... | ... | ... |

| d7 | 371.0238 | 90,000 | 0.90% |

| d8 | 372.0301 | 150,000 | 1.50% |

| d9 | 373.0364 | 9,755,000 | 97.55% |

| Total | 10,000,000 | 100.00% |

Table 1: Hypothetical LC-HRMS data for calculating the isotopic purity of Brombuterol-d9 HCl. The calculation demonstrates a purity of 97.55% for the d9 species.

Nuclear Magnetic Resonance (NMR) Spectroscopy: The Positional Confirmer

While MS quantifies the isotopic distribution, NMR spectroscopy confirms where the deuterium atoms are located on the molecule.[11][16] This is crucial for ensuring the stability of the labels, as deuterium on exchangeable sites (like -OH or -NH) can be lost in protic solvents.[16]

-

¹H NMR (Proton NMR): In a highly deuterated compound like Brombuterol-d9, the ¹H NMR spectrum should show a significant reduction or complete absence of signals at the positions where deuterium has been substituted.[17][18] Comparing the ¹H NMR of the d9 standard to its unlabeled counterpart provides direct evidence of successful deuteration.

-

²H NMR (Deuterium NMR): This technique directly observes the deuterium nuclei.[18] It provides a "clean" spectrum showing signals only from the deuterium atoms, confirming their presence and chemical environment within the molecule.[18] This is particularly useful for highly enriched compounds where residual proton signals in ¹H NMR are very weak.[18]

Decoding the Certificate of Analysis (CoA)

The Certificate of Analysis is the formal quality document provided by the manufacturer that details the identity, purity, and other critical characteristics of a specific product lot.[10][19][20] For a deuterated standard, this document is non-negotiable and must be carefully reviewed.[10][21]

When examining the CoA for this compound, focus on these key sections[10][19][20][21]:

-

Product Identification: Verify the product name, catalogue number, and CAS number match your order.[19] Crucially, ensure the Lot Number on the CoA matches the number on your vial.[19]

-

Chemical Purity: This value, often determined by HPLC or qNMR, indicates the percentage of the material that is the chemical entity (Brombuterol), irrespective of its isotopic composition. It should typically be >98%.

-

Isotopic Purity / Enrichment: This is the most critical parameter. It may be reported in several ways:

-

Atom % D: A statement like "99.5 atom % D" indicates the average percentage of deuterium at the labeled positions.

-

Isotopic Purity: A statement like ">99% d9" specifies the percentage of the molecules that are the fully deuterated d9 species. This is the most direct and useful value for quantitative analysis.[11]

-

Isotopic Distribution: Some CoAs will provide a table detailing the relative percentages of all measured isotopologues (e.g., d9 = 99.2%, d8 = 0.7%, d0 < 0.1%). This is the most comprehensive data format.[12]

-

-

Analytical Test Data: The CoA should specify the methods used to determine purity (e.g., LC-MS, NMR) and may include spectra or summaries of the results.[10]

Conclusion: Best Practices for Ensuring Data Integrity

The quality of a quantitative bioanalytical result is only as good as the quality of the standards used to generate it. For methods employing this compound as an internal standard, a rigorous assessment of its isotopic purity is not optional—it is a cornerstone of scientific validity.

References

-

Deuterium incorporation in biomass cell wall components by NMR analysis. (n.d.). Royal Society of Chemistry. Retrieved from [Link]

-

How to Read a Chemical Certificate of Analysis (COA). (2025). LabAlley. Retrieved from [Link]

-

A strategy for evaluation of isotopic enrichment and structural integrity of deuterium labelled compounds by using HR-MS and NMR. (n.d.). Royal Society of Chemistry. Retrieved from [Link]

-

Rapid characterization of isotopic purity of deuterium-labeled organic compounds and monitoring of hydrogen-deuterium exchange reaction using electrospray ionization-high-resolution mass spectrometry. (2022). PubMed. Retrieved from [Link]

-

Hydrogen–deuterium exchange. (n.d.). Wikipedia. Retrieved from [Link]

-

How to Determine Isotopic Purity Using LC-MS: A Step-by-Step Guide. (2025). ResolveMass Laboratories Inc.. Retrieved from [Link]

-

Beyond Purity: Characterizing the Isotopologue Profile of a Deuterated API. (n.d.). Almac Group. Retrieved from [Link]

-

Stable isotopically labeled internal standards in quantitative bioanalysis using liquid chromatography/mass spectrometry: necessity or not? (n.d.). SciSpace. Retrieved from [Link]

-

Certificate of Analysis (COA): Understanding Its Importance and Key Components. (2024). ContractLaboratory.com. Retrieved from [Link]

-

Use of Stable Isotope Internal Standards for Trace Organic Analysis. (n.d.). LGC Standards. Retrieved from [Link]

-

What is Certificate of Analysis (CoA) in Chemistry? (n.d.). Advent Chembio. Retrieved from [Link]

-

Evaluating the use of NMR for the determination of deuterium abundance in water. (2022). University of Groningen. Retrieved from [Link]

-

Deuterium use in ¹H NMR (A-Level Chemistry). (n.d.). Study Mind. Retrieved from [Link]

-

When Should an Internal Standard be Used? (n.d.). LCGC International. Retrieved from [Link]

-

2024 Certificate of Analysis - Definition, Example Template & Requirements. (2024). Datacor, Inc.. Retrieved from [Link]

-

Determination of Isotopic Purity by Accurate Mass LC/MS. (n.d.). Almac Group. Retrieved from [Link]

-

Determination of Isotopic Purity by Accurate Mass LC/MS. (n.d.). ResearchGate. Retrieved from [Link]

-

Stable isotopically labeled internal standards in quantitative bioanalysis using liquid chromatography/mass spectrometry: Necessity or not? (2005). ResearchGate. Retrieved from [Link]

-

Brombuterol. (n.d.). PubChem. Retrieved from [Link]

Sources

- 1. caymanchem.com [caymanchem.com]

- 2. scispace.com [scispace.com]

- 3. researchgate.net [researchgate.net]

- 4. pdf.benchchem.com [pdf.benchchem.com]

- 5. s3-eu-west-1.amazonaws.com [s3-eu-west-1.amazonaws.com]

- 6. documents.thermofisher.com [documents.thermofisher.com]

- 7. isotope.com [isotope.com]

- 8. resolvemass.ca [resolvemass.ca]

- 9. chromatographyonline.com [chromatographyonline.com]

- 10. What is Certificate of Analysis (CoA) in Chemistry? | Advent [adventchembio.com]

- 11. A strategy for evaluation of isotopic enrichment and structural integrity of deuterium labelled compounds by using HR-MS and NMR - Analytical Methods (RSC Publishing) [pubs.rsc.org]

- 12. Rapid characterization of isotopic purity of deuterium-labeled organic compounds and monitoring of hydrogen-deuterium exchange reaction using electrospray ionization-high-resolution mass spectrometry - PubMed [pubmed.ncbi.nlm.nih.gov]

- 13. almacgroup.com [almacgroup.com]

- 14. researchgate.net [researchgate.net]

- 15. Brombuterol | C12H18Br2N2O | CID 3084849 - PubChem [pubchem.ncbi.nlm.nih.gov]

- 16. Hydrogen–deuterium exchange - Wikipedia [en.wikipedia.org]

- 17. Deuterium incorporation in biomass cell wall components by NMR analysis - Analyst (RSC Publishing) [pubs.rsc.org]

- 18. sigmaaldrich.com [sigmaaldrich.com]

- 19. alliancechemical.com [alliancechemical.com]

- 20. contractlaboratory.com [contractlaboratory.com]

- 21. documents.lgcstandards.com [documents.lgcstandards.com]

Brombuterol-d9 Hydrochloride chemical structure and properties

An In-depth Technical Guide to Brombuterol-d9 Hydrochloride

For Researchers, Scientists, and Drug Development Professionals

This guide provides a comprehensive technical overview of this compound, a critical tool in modern analytical chemistry. As a stable isotope-labeled internal standard, its application is pivotal for achieving accuracy and precision in the quantitative analysis of its parent compound, Brombuterol. This document delves into its chemical structure, physicochemical properties, a plausible synthetic route, and its primary application in bioanalytical methodologies, grounded in the principles of scientific integrity and field-proven insights.

Chemical Identity and Physicochemical Properties

This compound is the deuterium-labeled analog of Brombuterol Hydrochloride, a β2-adrenergic receptor agonist.[1][2] The strategic incorporation of nine deuterium atoms on the tert-butyl group creates a molecule that is chemically identical to the parent drug in terms of reactivity and chromatographic behavior but is distinguishable by its mass-to-charge ratio (m/z) in mass spectrometry.[3] This mass shift is the cornerstone of its utility in stable isotope dilution assays.

The IUPAC name for this compound is 1-(4-Amino-3,5-dibromophenyl)-2-((2-(methyl-d3)propan-2-yl-1,1,1,3,3,3-d6)amino)ethan-1-ol hydrochloride.[4][5] Its fundamental identifiers and properties are summarized below.

Diagram 1: Chemical Structure of this compound

Caption: 2D structure of this compound.

Table 1: Physicochemical Properties and Identifiers

| Property | Value | Source(s) |

|---|---|---|

| CAS Number | 1353867-94-3 | [4][6][7] |

| Molecular Formula | C₁₂H₁₀D₉Br₂ClN₂O | [1][6][7] |

| Molecular Weight | 411.61 g/mol | [1][6][7] |

| Parent Drug CAS | 21912-49-2 (HCl Salt) | [8][9][10] |

| Appearance | White to Off-White Solid | [11][12] |

| Purity | Typically ≥98% | [11] |

| Solubility | Soluble in Methanol, DMSO, Chloroform, Dichloromethane | [7][10][11] |

| Storage | 2-8°C, Hygroscopic, under inert atmosphere | [11][12] |

| SMILES | OC(C1=CC(Br)=C(N)C(Br)=C1)CNC(C([2H])([2H])[2H])(C([2H])([2H])[2H])C([2H])([2H])[2H].[H]Cl | [4][5] |

| InChI | InChI=1S/C12H18Br2N2O.ClH/c1-12(2,3)16-6-10(17)7-4-8(13)11(15)9(14)5-7;/h4-5,10,16-17H,6,15H2,1-3H3;1H/i1D3,2D3,3D3; |[4][9] |

Synthesis Pathway

The synthesis of this compound is not extensively detailed in public literature, but a logical pathway can be inferred from the synthesis of its structural analog, Clenbuterol-d9, and general organic chemistry principles.[13][14] The process is a multi-step chemical synthesis designed to specifically introduce the deuterium atoms at the tert-butyl position.

A plausible synthesis involves two primary steps:

-

Nucleophilic Substitution: The starting material, 1-(4-amino-3,5-dibromophenyl)-2-bromoethanone, undergoes a nucleophilic substitution reaction with commercially available tert-butylamine-d9. This reaction attaches the deuterated tert-butylamino group to the alpha-carbon of the acetophenone, forming the ketone intermediate. The use of a non-nucleophilic base is critical to scavenge the HBr byproduct without competing with the deuterated amine, thereby maximizing the incorporation of the expensive labeled reagent.[13]

-

Ketone Reduction: The resulting ketone intermediate is then selectively reduced to a secondary alcohol using a reducing agent such as sodium borohydride (NaBH₄) or lithium aluminum hydride (LiAlH₄).[14] This step forms the Brombuterol-d9 free base.

-

Salt Formation: Finally, the free base is treated with hydrochloric acid (HCl) in a suitable solvent (e.g., ethanol or ether) to precipitate the stable hydrochloride salt, which is then purified.

Diagram 2: Plausible Synthesis Workflow

Caption: A proposed synthetic route for Brombuterol-d9 HCl.

Mechanism of Action (Parent Compound)

To understand the context of Brombuterol analysis, it is essential to understand the mechanism of action of the unlabeled parent compound. Brombuterol is a selective β2-adrenergic receptor agonist.[2][10] These receptors are predominantly found on the smooth muscle cells lining the airways. The therapeutic application of such agonists is to induce bronchodilation, making them effective in treating respiratory conditions like asthma.[15][16]

The signaling cascade is a classic G-protein coupled receptor (GPCR) pathway:

-

Receptor Binding: Brombuterol binds to the β2-adrenergic receptor on the cell surface.

-

G-Protein Activation: This binding event causes a conformational change in the receptor, activating the associated stimulatory G-protein, Gs.

-

Adenylyl Cyclase Activation: The activated alpha subunit of the Gs protein dissociates and activates the enzyme adenylyl cyclase.

-

cAMP Production: Adenylyl cyclase catalyzes the conversion of ATP to cyclic adenosine monophosphate (cAMP).

-

PKA Activation: The resulting increase in intracellular cAMP levels activates Protein Kinase A (PKA).

-

Muscle Relaxation: PKA phosphorylates several target proteins, leading to a decrease in intracellular calcium ion concentrations and the phosphorylation of myosin light-chain kinase. The cumulative effect is the relaxation of airway smooth muscle, leading to bronchodilation.[17]

Diagram 3: β2-Adrenergic Receptor Signaling Pathway

Caption: Simplified signaling cascade of a β2-agonist.

Application in Quantitative Bioanalysis

The primary and most critical application of this compound is as an internal standard (IS) in quantitative bioanalytical methods, most commonly Liquid Chromatography with tandem Mass Spectrometry (LC-MS/MS).[3]

Principle of Stable Isotope Dilution

The use of a stable isotope-labeled (SIL) internal standard is the gold standard in quantitative mass spectrometry. The principle relies on adding a known quantity of the SIL-IS (Brombuterol-d9 HCl) to an unknown quantity of the native analyte (Brombuterol) in a biological sample at the very beginning of the sample preparation process.

Causality: Because the SIL-IS is chemically identical to the analyte, it experiences the same extraction inefficiencies, matrix effects (ion suppression or enhancement), and chromatographic retention as the native analyte. Any sample loss or analytical variability will affect both the analyte and the IS proportionally. The final measurement is a ratio of the analyte's MS signal to the IS's MS signal. This ratio remains constant regardless of sample loss, thereby correcting for experimental variations and providing a highly accurate and precise quantification.

Representative LC-MS/MS Protocol

This protocol is a self-validating system for the quantification of Brombuterol in bovine or human urine, a common matrix for monitoring its illicit use in livestock or for pharmacokinetic studies.[10][12]

Step 1: Sample Preparation (Solid-Phase Extraction - SPE)

-

Spiking: To 1.0 mL of urine sample, add 50 µL of Brombuterol-d9 HCl working solution (e.g., at 100 ng/mL in methanol) and vortex. This step is critical; the IS must be added before any extraction to account for all subsequent variations.

-

Hydrolysis (Optional but Recommended): Add 1.0 mL of 1M acetate buffer (pH 5.2) and an aliquot of β-glucuronidase/arylsulfatase to hydrolyze conjugated metabolites back to the parent Brombuterol, increasing detection sensitivity. Incubate at 50-60°C for 2-4 hours.

-

SPE Conditioning: Condition a mixed-mode cation exchange SPE cartridge (e.g., Oasis MCX) with 2 mL of methanol followed by 2 mL of deionized water.

-

Loading: Load the pre-treated urine sample onto the conditioned SPE cartridge.

-

Washing: Wash the cartridge with 2 mL of 2% formic acid in water, followed by 2 mL of methanol to remove interferences.

-

Elution: Elute the analyte and internal standard with 2 mL of 5% ammonium hydroxide in methanol. The basic elution buffer is necessary to neutralize the cationic analyte for release from the sorbent.

-

Evaporation and Reconstitution: Evaporate the eluate to dryness under a gentle stream of nitrogen at 40°C. Reconstitute the residue in 100 µL of the initial mobile phase (e.g., 90:10 Water:Acetonitrile with 0.1% formic acid).

Step 2: LC-MS/MS Analysis

-

LC System: A standard UHPLC system.

-

Column: A C18 reversed-phase column (e.g., 2.1 x 50 mm, 1.8 µm) is typically used for good retention and separation of small molecules.

-

Mobile Phase A: 0.1% Formic Acid in Water.

-

Mobile Phase B: 0.1% Formic Acid in Acetonitrile.

-

Gradient: A typical gradient would be 10% B held for 0.5 min, ramped to 95% B over 4 min, held for 1 min, and then re-equilibrated.

-

Flow Rate: 0.3 mL/min.

-

Injection Volume: 5 µL.

-

MS System: A triple quadrupole mass spectrometer.

-

Ionization Mode: Electrospray Ionization, Positive (ESI+). Brombuterol contains basic amine groups that are readily protonated.

-

Detection Mode: Multiple Reaction Monitoring (MRM).

Table 2: Example MRM Transitions for Mass Spectrometry

| Compound | Precursor Ion (m/z) | Product Ion (m/z) | Dwell Time (ms) | Collision Energy (eV) |

|---|---|---|---|---|

| Brombuterol (Quantifier) | 367.0 | 294.0 | 100 | 25 |

| Brombuterol (Qualifier) | 367.0 | 203.0 | 100 | 35 |

| Brombuterol-d9 (IS) | 376.0 | 303.0 | 100 | 25 |

Note: The precursor ions correspond to [M+H]⁺. The +9 Da mass shift is clearly visible between the analyte (367.0) and the internal standard (376.0). Product ions are selected based on stable and abundant fragments generated during collision-induced dissociation.

Data Interpretation

The concentration of Brombuterol in the original sample is calculated by the instrument software based on a calibration curve. The curve is generated by analyzing standards of known Brombuterol concentrations with a constant concentration of Brombuterol-d9. The software plots the ratio of the analyte peak area to the IS peak area against the analyte concentration. The concentration in unknown samples is then determined by interpolating their area ratios onto this curve.

Diagram 4: Bioanalytical Workflow using SIL-IS

Caption: Workflow for quantification of Brombuterol.

Handling, Storage, and Safety

-

Safety: this compound is intended for research use only and is not for human, veterinary, or therapeutic use.[1][6] As with any chemical, it should be handled in a well-ventilated area by trained personnel wearing appropriate personal protective equipment (PPE), including gloves, lab coat, and safety glasses.[7]

-

Storage: The solid material is hygroscopic and should be stored in a tightly sealed vial, protected from light and moisture, in a refrigerator at 2-8°C.[11][12] Solutions prepared in solvents like methanol should be stored at -20°C for short-term use (up to one month).[18] It is recommended to allow the product to equilibrate to room temperature before opening to prevent condensation.[18]

Conclusion

This compound is an indispensable tool for researchers and analytical scientists. Its utility as a stable isotope-labeled internal standard provides the foundation for robust, accurate, and precise quantification of Brombuterol in complex biological matrices. Understanding its chemical properties, the mechanism of its parent compound, and the principles behind its application in stable isotope dilution assays enables the development and validation of high-quality bioanalytical methods that are essential in fields ranging from food safety and veterinary science to clinical pharmacology and drug metabolism studies.

References

-

Title: Brombuterol-D9 (HCl Salt) | CAS 1353867-94-3 Source: Veeprho URL: [Link]

-

Title: this compound | 1353867-94-3 Source: Venkatasai Life Sciences URL: [Link]

-

Title: Mechanism of action of bambuterol: a beta-agonist prodrug with sustained lung affinity Source: PubMed URL: [Link]

-

Title: Brombuterol D9 hydrochloride | 1353867-94-3 | COA Source: DC Chemicals URL: [Link]

-

Title: this compound | 1353867-94-3 Source: Coompo Research Chemicals URL: [Link]

-

Title: this compound Source: Pharmaffiliates URL: [Link]

-

Title: What is the mechanism of Bambuterol Hydrochloride? Source: Patsnap Synapse URL: [Link]

-

Title: Clinical pharmacokinetics of bambuterol Source: PubMed URL: [Link]

-

Title: Bronchodilators Part 2: Mechanisms of Action Source: YouTube (Professor Dave Explains) URL: [Link]

- Title: Synthesis methods of D9-clenbuterol hydrochloride labeled by deuterium and synthesis intermediate thereof (CN104387284A)

-

Title: Mass spectra of mabuterol, clenbuterol, brombuterol... Source: ResearchGate URL: [Link]

-

Title: Synthesis and Characterization of Bromoclenbuterol Source: Hilaris Publisher URL: [Link]

- Title: Synthesis methods of D9-clenbuterol hydrochloride labeled by deuterium and synthesis intermediate thereof (CN104387284B)

Sources

- 1. file.medchemexpress.com [file.medchemexpress.com]

- 2. medchemexpress.com [medchemexpress.com]

- 3. medchemexpress.com [medchemexpress.com]

- 4. veeprho.com [veeprho.com]

- 5. This compound | 1353867-94-3 | : Venkatasai Life Sciences [venkatasailifesciences.com]

- 6. scbt.com [scbt.com]

- 7. hpc-standards.com [hpc-standards.com]

- 8. medchemexpress.com [medchemexpress.com]

- 9. Brombuterol D9 hydrochloride | LGC Standards [lgcstandards.com]

- 10. caymanchem.com [caymanchem.com]

- 11. This compound | 1353867-94-3 - Coompo [coompo.com]

- 12. pharmaffiliates.com [pharmaffiliates.com]

- 13. CN104387284A - Synthesis methods of D9-clenbuterol hydrochloride labeled by deuterium and synthesis intermediate thereof - Google Patents [patents.google.com]

- 14. CN104387284B - Synthesis methods of D9-clenbuterol hydrochloride labeled by deuterium and synthesis intermediate thereof - Google Patents [patents.google.com]

- 15. What is the mechanism of Bambuterol Hydrochloride? [synapse.patsnap.com]

- 16. Clinical pharmacokinetics of bambuterol - PubMed [pubmed.ncbi.nlm.nih.gov]

- 17. youtube.com [youtube.com]

- 18. Brombuterol D9 hydrochloride|1353867-94-3|COA [dcchemicals.com]

Synthesis and characterization of Brombuterol-d9 Hydrochloride

An In-depth Technical Guide to the Synthesis and Characterization of Brombuterol-d9 Hydrochloride

Authored by a Senior Application Scientist

This guide provides research, scientist, and drug development professionals with a comprehensive technical overview of this compound (CAS No: 1353867-94-3). We will delve into the scientific rationale for its synthesis, present a plausible synthetic pathway, and detail the rigorous analytical methodologies required for its complete characterization. The focus is not merely on procedural steps but on the underlying principles that ensure scientific integrity and validate the final product.

The Rationale for Deuteration: Beyond the Isotope

Brombuterol is a β2-adrenergic receptor agonist.[1][2] The strategic replacement of hydrogen with its stable, heavier isotope, deuterium, is a powerful technique in pharmaceutical development.[3] In Brombuterol-d9, the nine hydrogen atoms of the tert-butyl group are replaced with deuterium.[4][5] This isotopic substitution imparts several key advantages without altering the fundamental pharmacological activity of the parent molecule.

The Kinetic Isotope Effect (KIE)

The primary driver for deuteration in drug development is the kinetic isotope effect. The carbon-deuterium (C-D) bond is stronger and has a lower vibrational frequency than the carbon-hydrogen (C-H) bond, making it 6-10 times more resistant to cleavage.[6] This increased stability can significantly slow down metabolic pathways that involve the breaking of these bonds, particularly those mediated by Cytochrome P450 enzymes. While the deuteration in Brombuterol-d9 occurs at the tert-butyl group, which is not typically the primary site of metabolism for this class of compounds, this modification is crucial for its most common application.

Caption: The Kinetic Isotope Effect slows metabolism at deuterated sites.

The Gold Standard Internal Standard

The most critical application of this compound is its use as an internal standard (IS) for the highly accurate quantification of Brombuterol in biological matrices.[1][2][4] In analytical techniques like Liquid Chromatography-Mass Spectrometry (LC-MS), an ideal IS co-elutes with the analyte, experiences similar matrix effects, and has nearly identical extraction recovery.[7] Because its physical properties are almost identical to the parent compound, Brombuterol-d9 fulfills these criteria perfectly. The mass difference of +9 Daltons allows a mass spectrometer to differentiate it from the non-deuterated analyte, enabling precise and accurate quantification by correcting for variations during sample preparation and analysis.[8]

Synthesis Pathway of this compound

The synthesis of Brombuterol-d9 is achieved by incorporating a deuterated building block into the molecular scaffold. A common and efficient strategy involves the reaction of a suitable brominated aromatic precursor with commercially available d9-tert-butylamine, followed by a reduction step. This approach is analogous to synthetic routes patented for similar deuterated β-agonists like Clenbuterol-d9.[9][10]

Caption: Plausible synthetic workflow for this compound.

Step-by-Step Synthetic Protocol

The following protocol describes a plausible route for the synthesis of this compound.

Step 1: Synthesis of the Intermediate Ketone

-

To a stirred solution of 1-(4-Amino-3,5-dibromophenyl)-2-bromoethan-1-one (1.0 eq) in a suitable aprotic solvent such as acetonitrile, add tert-butylamine-d9 (1.5 eq).[9]

-

Add an organic base, such as N,N-diisopropylethylamine (DIPEA) (2.0 eq), to act as a proton scavenger.

-

Heat the reaction mixture at 60-70 °C and monitor its progress by Thin Layer Chromatography (TLC) or LC-MS until the starting material is consumed.

-

Upon completion, cool the mixture, filter any precipitated salts, and concentrate the filtrate under reduced pressure.

-

Purify the crude residue via column chromatography on silica gel to yield the intermediate ketone.

Step 2: Reduction to Brombuterol-d9

-

Dissolve the purified intermediate ketone (1.0 eq) in a protic solvent like methanol or ethanol.

-

Cool the solution to 0-5 °C in an ice bath.

-

Add a reducing agent, such as sodium borohydride (NaBH4) (1.5 eq), portion-wise while maintaining the temperature.

-

Allow the reaction to warm to room temperature and stir for 2-4 hours, monitoring by TLC.

-

Quench the reaction carefully by the slow addition of water.

-

Extract the aqueous layer with an organic solvent (e.g., ethyl acetate).

-

Combine the organic layers, dry over anhydrous sodium sulfate, filter, and concentrate to yield Brombuterol-d9 free base.

Step 3: Hydrochloride Salt Formation

-

Dissolve the crude Brombuterol-d9 free base in a minimal amount of a suitable solvent like diethyl ether or ethyl acetate.

-

Slowly add a solution of hydrochloric acid in ether (e.g., 2M HCl in diethyl ether) dropwise with stirring.

-

The hydrochloride salt will precipitate out of the solution.

-

Collect the solid by vacuum filtration, wash with cold diethyl ether, and dry under vacuum to yield the final product, this compound.

Analytical Characterization: A Tri-Technique Approach

No single analytical technique can fully confirm the identity, purity, and isotopic labeling of a deuterated compound. A robust characterization relies on the integration of Nuclear Magnetic Resonance (NMR) spectroscopy, Mass Spectrometry (MS), and High-Performance Liquid Chromatography (HPLC).[11][12]

Caption: Integrated analytical workflow for compound characterization.

Nuclear Magnetic Resonance (NMR) Spectroscopy

NMR is the definitive technique for confirming the precise location and extent of deuterium incorporation.[3][13]

-

¹H-NMR (Proton NMR): The most straightforward confirmation is the disappearance of the signal corresponding to the tert-butyl protons. In the ¹H-NMR spectrum of non-deuterated Brombuterol, this appears as a sharp singlet at approximately 1.4 ppm. In a successfully synthesized Brombuterol-d9 sample, this signal will be absent or significantly diminished (>98% reduction in integration). The remaining aromatic and aliphatic proton signals should be consistent with the expected structure.

-

²H-NMR (Deuterium NMR): This experiment directly observes the deuterium nuclei. A single resonance peak in the ²H spectrum confirms the presence of deuterium in a single chemical environment, as expected for the tert-butyl group.[14]

-

¹³C-NMR (Carbon NMR): The carbon atoms attached to deuterium will show a characteristic triplet splitting pattern due to C-D coupling, and their signals will be attenuated compared to the protonated analogue.

Protocol: Quantitative ¹H-NMR for Deuteration Level

-

Sample Preparation: Accurately weigh ~5 mg of Brombuterol-d9 HCl and a suitable, non-interfering internal standard (e.g., 1,3,5-trimethoxybenzene) into an NMR tube. Dissolve in a known volume of a deuterated solvent (e.g., D₂O or DMSO-d₆).[3]

-

Data Acquisition: Acquire a quantitative ¹H-NMR spectrum with a sufficient number of scans for a high signal-to-noise ratio and a long relaxation delay (e.g., 5 times the longest T1) to ensure full signal relaxation.

-

Analysis: Integrate the area of a well-resolved, non-deuterated signal from the Brombuterol molecule (e.g., an aromatic proton). Compare this to the integral of the residual proton signal in the tert-butyl region (~1.4 ppm). The percentage of deuteration is calculated based on the relative reduction of this signal compared to the internal reference signal.[3]

Mass Spectrometry (MS)

MS provides unambiguous confirmation of the molecular weight and overall isotopic enrichment.[3]

-

Low-Resolution MS (e.g., LC-MS): This is used to quickly confirm the mass shift. The molecular ion ([M+H]⁺) for Brombuterol-d9 will be 9 mass units higher than that of its non-deuterated counterpart.

-

High-Resolution MS (HRMS): HRMS provides an exact mass measurement, allowing for the confirmation of the elemental formula and providing a high degree of confidence in the compound's identity.[14]

| Parameter | Non-Deuterated Brombuterol | Brombuterol-d9 | Rationale |

| Chemical Formula | C₁₂H₁₈Br₂N₂O | C₁₂H₉D₉Br₂N₂O | 9 H atoms replaced by 9 D atoms[1] |

| Monoisotopic Mass | 363.9895 | 373.0459 | Mass increase of 9.0564 Da (9 x 1.0063) |

| [M+H]⁺ (Expected) | 365.9968 | 375.0532 | Protonation of the most basic site |

| Isotopic Pattern | Characteristic Br₂ pattern | Br₂ pattern shifted by +9 Da | The natural abundance of ⁷⁹Br and ⁸¹Br creates a distinct isotopic envelope.[15] |

High-Performance Liquid Chromatography (HPLC)

HPLC is the workhorse for determining the chemical purity of the synthesized compound.[16] For Brombuterol-d9 HCl, a reversed-phase HPLC method with UV detection is standard.

Protocol: HPLC Purity Analysis

-

System: An HPLC system equipped with a UV detector.

-

Column: C18 reversed-phase column (e.g., 250 mm x 4.6 mm, 5 µm particle size).[17]

-

Mobile Phase: An isocratic or gradient mixture of an aqueous buffer (e.g., phosphate buffer at pH 3.0) and an organic solvent like acetonitrile. A typical starting point could be a 55:45 (v/v) ratio of buffer to acetonitrile.[17]

-

Flow Rate: 1.0 mL/min.

-

Detection Wavelength: ~245 nm, which is a common wavelength for this class of compounds.[18]

-

Injection Volume: 10 µL.

-

Analysis: Dissolve a small amount of the sample in the mobile phase. Inject and record the chromatogram. The purity is determined by the area percentage of the main peak relative to the total area of all observed peaks. A pure sample should exhibit a single major peak with >98% area. The deuterated standard is expected to co-elute with a non-deuterated reference standard under identical conditions.

Conclusion

The synthesis and characterization of this compound are a multi-faceted process requiring careful execution and orthogonal analytical validation. Its primary role as an internal standard in bioanalytical assays makes the confirmation of high chemical and isotopic purity an absolute necessity.[7] By combining robust synthetic strategies with a comprehensive characterization workflow employing NMR, MS, and HPLC, researchers can produce and validate a reliable analytical standard essential for advancing drug development and pharmacokinetic studies.

References

- Srivastava, N., Ibrahim, A.S., Garg, U., & Saxena, N. (2025). Evolving Trends in the Synthesis of Deuterated Drugs for Leukemia Chemotherapy. Annals of Clinical Pathology, 12(1), 1177.

-

Creative Biolabs. (n.d.). Preparation Methods of Deuterated Drugs: Focus on Chemical Synthesis Approach. Retrieved from [Link]

-

ResolveMass Laboratories Inc. (2025). Deuterated Reagents for Pharmaceutical Synthesis: Enhancing Drug Stability and Analytical Precision. Retrieved from [Link]

-

Zhong, G., et al. (2022). Clinical Application and Synthesis Methods of Deuterated Drugs. Current Drug Metabolism, 23(8), 660-679. Available from: [Link]

-

Bionauts. (2025). New deuterated flow synthesis system for drug development collaboration. Retrieved from [Link]

-

ResolveMass Laboratories Inc. (2025). Analytical Characterization of Deuterated Compounds: Combining NMR, GC-MS, and LC-MS Techniques. YouTube. Retrieved from [Link]

-

Isotope Science / Alfa Chemistry. (n.d.). Quality Control Essentials for Deuterated Drug APIs. Retrieved from [Link]

-

ResolveMass Laboratories Inc. (2025). Analytical Characterization of Deuterated Compounds: Combining NMR, GC-MS, and LC-MS Techniques. Retrieved from [Link]

-

Veeprho. (n.d.). Brombuterol-D9 (HCl Salt). CAS 1353867-94-3. Retrieved from [Link]

-

Venkatasai Life Sciences. (n.d.). This compound. CAS 1353867-94-3. Retrieved from [Link]

- Google Patents. (2015). CN104387284A - Synthesis methods of D9-clenbuterol hydrochloride labeled by deuterium and synthesis intermediate thereof.

-

Sýkora, D., et al. (2005). Development and validation of HPLC methods for the enantioselective analysis of bambuterol and albuterol. Journal of Pharmaceutical and Biomedical Analysis, 36(5), 1003-10. Available from: [Link]

-

Attia, K. A. M., et al. (2024). Stability indicating eco-friendly quantitation of terbutaline and its pro-drug bambuterol using quantitative proton nuclear magnetic spectroscopy. Scientific Reports, 14(1), 2496. Available from: [Link]

-

Bor, M., Guillen, J. G., & Amaro, R. (n.d.). Development and validation of a method for the simultaneous determination of ambroxol and clenbuterol in syrup by high resolution liquid chromatography. Sciforum. Retrieved from [Link]

-

University of Ottawa. (n.d.). (Br) Bromine NMR. Retrieved from [Link]

- Google Patents. (2017). CN104387284B - Synthesis methods of D9-clenbuterol hydrochloride labeled by deuterium and synthesis intermediate thereof.

-

ResearchGate. (2005). Request PDF: Development and validation of HPLC methods for the enantioselective analysis of bambuterol and albuterol. Retrieved from [Link]

-

ResearchGate. (n.d.). The oa-TOF mass spectra of the major bromine-containing peaks. Retrieved from [Link]

-

Dechetx, J., et al. (2022). Evaluation of an Internal Standard for Qualitative DART-MS Analysis of Seized Drugs. ChemRxiv. Retrieved from [Link]

-

Human Metabolome Database. (n.d.). 1H NMR Spectrum (1D, 300 MHz, D2O, predicted) (HMDB0060604). Retrieved from [Link]

-

Human Metabolome Database. (n.d.). 1H NMR Spectrum (1D, 300 MHz, CDCl3, experimental) (HMDB0062089). Retrieved from [Link]

-

DC Chemicals. (n.d.). Brombuterol D9 hydrochloride. CAS 1353867-94-3. Retrieved from [Link]

-

Doc Brown's Chemistry. (n.d.). 1H proton nmr spectrum of 1-bromobutane. Retrieved from [Link]

-

Re-Mi, L., et al. (1985). HPLC determination of clenbuterol in pharmaceutical gel formulations. Journal of Chromatographic Science, 23(1), 34-36. Available from: [Link]

-

Kumar, K. A., et al. (2023). Development and validation of an HPLC method for the simultaneous estimation of salbutamol, theophylline and ambroxol in tablet dosage form. International Journal of Science and Research Archive, 10(2), 526-536. Retrieved from [Link]

Sources

- 1. medchemexpress.com [medchemexpress.com]

- 2. medchemexpress.com [medchemexpress.com]

- 3. pdf.benchchem.com [pdf.benchchem.com]

- 4. veeprho.com [veeprho.com]

- 5. This compound | 1353867-94-3 | : Venkatasai Life Sciences [venkatasailifesciences.com]

- 6. Evolving Trends in the Synthesis of Deuterated Drugs for Leukemia Chemotherapy [jscimedcentral.com]

- 7. pdf.benchchem.com [pdf.benchchem.com]

- 8. chemrxiv.org [chemrxiv.org]

- 9. CN104387284A - Synthesis methods of D9-clenbuterol hydrochloride labeled by deuterium and synthesis intermediate thereof - Google Patents [patents.google.com]

- 10. CN104387284B - Synthesis methods of D9-clenbuterol hydrochloride labeled by deuterium and synthesis intermediate thereof - Google Patents [patents.google.com]

- 11. m.youtube.com [m.youtube.com]

- 12. resolvemass.ca [resolvemass.ca]

- 13. pdf.benchchem.com [pdf.benchchem.com]

- 14. isotope-science.alfa-chemistry.com [isotope-science.alfa-chemistry.com]

- 15. researchgate.net [researchgate.net]

- 16. Development and validation of HPLC methods for the enantioselective analysis of bambuterol and albuterol - PubMed [pubmed.ncbi.nlm.nih.gov]

- 17. ijsra.net [ijsra.net]

- 18. sciforum.net [sciforum.net]

The Gold Standard: A Technical Guide to Brombuterol-d9 Hydrochloride for Advanced Bioanalytical Research

For Researchers, Scientists, and Drug Development Professionals

In the landscape of modern drug discovery and pharmacokinetic analysis, the demand for precision and accuracy is paramount. The use of stable isotope-labeled internal standards in conjunction with mass spectrometry has become the bedrock of reliable quantitative bioanalysis. This guide provides an in-depth technical overview of Brombuterol-d9 Hydrochloride, a deuterated internal standard crucial for the accurate quantification of the β2-adrenergic agonist, Brombuterol. As a senior application scientist, this document is structured to deliver not just protocols, but a foundational understanding of the principles, applications, and best practices associated with the use of this essential analytical tool.

Introduction to this compound: The Isotopic Advantage

Brombuterol is a potent β2-adrenergic agonist, and understanding its pharmacokinetic profile is critical for both therapeutic and regulatory applications. This compound is the deuterated analogue of Brombuterol hydrochloride, where nine hydrogen atoms have been replaced with deuterium.[1][2] This isotopic substitution renders the molecule chemically identical to the parent compound in terms of its physicochemical properties, such as polarity, solubility, and chromatographic retention time, yet distinguishable by its mass-to-charge ratio (m/z) in a mass spectrometer.[3] This subtle but significant difference is the cornerstone of its utility as an internal standard in isotope dilution mass spectrometry.[3]

The primary advantage of using a deuterated internal standard like this compound is its ability to compensate for variations during sample preparation and analysis, thereby significantly improving the accuracy and precision of quantitative results.[3] It effectively corrects for matrix effects, which are a common source of error in the analysis of complex biological samples.[3]

Chemical Properties of this compound:

| Property | Value | Source |

| Chemical Name | 1-(4-Amino-3,5-dibromophenyl)-2-[[1,1,1,3,3,3-hexadeuterio-2-(trideuteriomethyl)propan-2-yl]amino]ethanol hydrochloride | [4] |

| CAS Number | 1353867-94-3 | [1][2][5] |

| Molecular Formula | C₁₂H₉D₉Br₂N₂O · HCl | [5] |

| Molecular Weight | 411.61 g/mol | [2] |

| Appearance | White to off-white solid | General knowledge |

| Solubility | Soluble in methanol, ethanol, and water | General knowledge |

Synthesis and Characterization: Ensuring Isotopic Purity and Chemical Integrity

The synthesis of this compound is a multi-step process that requires careful control to ensure high isotopic enrichment and chemical purity. While specific proprietary synthesis details are not always publicly available, a representative synthetic route can be extrapolated from the synthesis of structurally similar deuterated β-agonists, such as D9-Clenbuterol.[6]

A plausible synthetic pathway involves the reaction of a brominated and aminated acetophenone derivative with deuterated tert-butylamine (d9-tert-butylamine), followed by reduction of the ketone functionality.

Conceptual Synthetic Pathway:

Caption: Conceptual synthetic workflow for this compound.

Quality Control and Characterization:

The quality and reliability of this compound as an internal standard are paramount. Reputable manufacturers provide a comprehensive Certificate of Analysis (CoA) that details the results of various quality control tests.

Key Quality Control Parameters:

| Parameter | Method | Specification | Rationale |

| Chemical Purity | HPLC, LC-MS | ≥98% | Ensures that the measured response is from the target compound and not impurities. |

| Isotopic Purity | Mass Spectrometry | ≥98 atom % D | Confirms the degree of deuterium incorporation and minimizes isotopic interference. |

| Identity | ¹H-NMR, ¹³C-NMR, Mass Spectrometry | Conforms to structure | Verifies the correct chemical structure of the compound. |

| Residual Solvents | GC-HS | As per ICH guidelines | Ensures that residual solvents from the synthesis do not interfere with the analysis. |

| Water Content | Karl Fischer Titration | Report value | Important for accurate weighing of the standard. |

Application in Bioanalysis: A Step-by-Step LC-MS/MS Protocol

This compound is primarily used as an internal standard for the quantification of Brombuterol in biological matrices such as plasma, urine, and tissue samples using Liquid Chromatography-Tandem Mass Spectrometry (LC-MS/MS).

Experimental Workflow for Bioanalysis:

Caption: General workflow for the quantification of Brombuterol using Brombuterol-d9 HCl.

Representative LC-MS/MS Protocol for Brombuterol in Human Plasma:

This protocol is a representative example and should be optimized and validated for specific laboratory conditions and matrices.

1. Materials and Reagents:

-

Brombuterol reference standard

-

This compound internal standard

-

Human plasma (drug-free)

-

Methanol (LC-MS grade)

-

Acetonitrile (LC-MS grade)

-

Formic acid (LC-MS grade)

-

Water (LC-MS grade)

2. Preparation of Standards and Solutions:

-

Stock Solutions (1 mg/mL): Prepare individual stock solutions of Brombuterol and this compound in methanol.

-

Working Standard Solutions: Prepare a series of working standard solutions of Brombuterol by serial dilution of the stock solution with 50:50 methanol/water.

-

Internal Standard Working Solution (e.g., 100 ng/mL): Prepare a working solution of this compound by diluting the stock solution with 50:50 methanol/water.

3. Sample Preparation (Protein Precipitation):

-

To 100 µL of plasma sample, calibrator, or quality control sample in a microcentrifuge tube, add 10 µL of the internal standard working solution.

-

Vortex briefly to mix.

-

Add 300 µL of acetonitrile to precipitate proteins.

-

Vortex for 1 minute.

-

Centrifuge at 14,000 rpm for 10 minutes.

-

Transfer the supernatant to a clean tube.

-

Evaporate the supernatant to dryness under a gentle stream of nitrogen at 40°C.

-

Reconstitute the residue in 100 µL of the mobile phase.

-

Vortex to dissolve and transfer to an autosampler vial.

4. LC-MS/MS Conditions:

-

LC System: UHPLC system

-

Column: C18 column (e.g., 50 mm x 2.1 mm, 1.8 µm)

-

Mobile Phase A: 0.1% Formic acid in water

-

Mobile Phase B: 0.1% Formic acid in acetonitrile

-

Gradient: A suitable gradient to achieve separation of Brombuterol from matrix components.

-

Flow Rate: 0.4 mL/min

-

Injection Volume: 5 µL

-

Mass Spectrometer: Triple quadrupole mass spectrometer with an electrospray ionization (ESI) source in positive ion mode.

-

MRM Transitions:

-

Brombuterol: Precursor ion > Product ion (to be determined based on fragmentation)

-

Brombuterol-d9: Precursor ion+9 > Product ion (to be determined based on fragmentation)

-

Mass Spectrometry Fragmentation:

The fragmentation pattern of Brombuterol is expected to be similar to other β-agonists like Clenbuterol. The primary fragmentation would likely involve the loss of the tert-butyl group and cleavage of the side chain.[7]

Manufacturers and Suppliers

A number of reputable chemical suppliers and manufacturers offer this compound for research purposes. It is crucial to source this material from a supplier who can provide a comprehensive Certificate of Analysis to ensure the quality and integrity of the standard.

Selected Suppliers of this compound:

| Supplier | Website |

| MedChemExpress | [2][5] |

| Santa Cruz Biotechnology | |

| Venkatasai Life Sciences | [Link][8] |

| Veeprho | [Link][1] |

| LGC Standards | [4] |

| DC Chemicals | [Link] |

| HPC Standards |

Conclusion: The Indispensable Role in Bioanalytical Excellence

This compound stands as a critical tool for researchers in the fields of pharmacology, toxicology, and drug metabolism. Its role as a stable isotope-labeled internal standard is indispensable for the development of robust, accurate, and precise bioanalytical methods. By understanding the principles of its application, the nuances of its synthesis and characterization, and the practicalities of its use in LC-MS/MS workflows, scientists can ensure the generation of high-quality data that is both reliable and defensible. The continued availability of high-purity deuterated standards from reputable suppliers will undoubtedly continue to underpin advancements in our understanding of drug disposition and action.

References

-

Mass spectra of mabuterol, clenbuterol, brombuterol, mapenterol, clenpenterol, clenproperol, and clencyclohexerol. ResearchGate. Available at: [Link]

-

Synthesis of stable isotope labeled D9 -Mabuterol, D9 -Bambuterol, and D9 -Cimbuterol. PubMed. Available at: [Link]

-

Deuterated Standards for LC-MS Analysis. ResolveMass Laboratories Inc. Available at: [Link]

-

Deuterated reagents in multicomponent reactions to afford deuterium-labeled products. Beilstein Journal of Organic Chemistry. Available at: [Link]

-

Synthesis of deuterated clenbuterol. DTU Research Database. Available at: [Link]

-

Brombuterol-D9 (HCl Salt) | CAS 1353867-94-3. Veeprho. Available at: [Link]

-

Brombuterol | C12H18Br2N2O | CID 3084849. PubChem. Available at: [Link]

-

Mass Spectrometry - Fragmentation Patterns. Chemistry LibreTexts. Available at: [Link]

-

Bioanalytical method validation: An updated review. PubMed. Available at: [Link]

-

Deuterated Analogues as Internal Standards in the Accuracy of Quantitative Pesticide and Mycotoxin Analysis between Differing Cannabis Matrices. Shimadzu. Available at: [Link]

-

Synthetic Intermediates for Deuterated Pharmaceuticals. CK Isotopes. Available at: [Link]

-

Fragmentation (mass spectrometry). Wikipedia. Available at: [Link]

-

This compound | 1353867-94-3. Venkatasai Life Sciences. Available at: [Link]

-

Mass Spectrometry: Fragmentation. University of Arizona. Available at: [Link]

-

LC-MS method for the determination of albuterol enantiomers in human plasma using manual solid-phase extraction and a non-deuterated internal standard. PubMed. Available at: [Link]

-

An Improved LC–MS–MS Method for the Determination of Clenbuterol in Human Urine. LCGC North America. Available at: [Link]

-

Analytical standards & isotopically labeled substances. Szabo-Scandic. Available at: [Link]

-

A sensitive LC-MS/MS method for simultaneous determination of R-bambuterol and its active metabolite R-terbutaline in human plasma and urine with application to a clinical pharmacokinetic study. PubMed. Available at: [Link]

-

Limitations of deuterium-labeled internal standards for quantitative electrospray ionization mass spectrometry analysis of fatty acid metabolites. PubMed. Available at: [Link]

Sources

- 1. veeprho.com [veeprho.com]

- 2. file.medchemexpress.com [file.medchemexpress.com]

- 3. resolvemass.ca [resolvemass.ca]

- 4. Brombuterol D9 hydrochloride | LGC Standards [lgcstandards.com]

- 5. medchemexpress.com [medchemexpress.com]

- 6. orbit.dtu.dk [orbit.dtu.dk]

- 7. researchgate.net [researchgate.net]

- 8. This compound | 1353867-94-3 | : Venkatasai Life Sciences [venkatasailifesciences.com]

An In-Depth Technical Guide to Brombuterol-d9 Hydrochloride: Mechanism of Action as an Internal Standard in Bioanalysis

Abstract

This technical guide provides a comprehensive overview of Brombuterol-d9 Hydrochloride, the deuterated isotopologue of the β2-adrenergic agonist, Brombuterol. It elucidates the core principles behind its application as a stable isotope-labeled internal standard (SIL-IS) in quantitative bioanalytical assays, primarily utilizing Liquid Chromatography-Tandem Mass Spectrometry (LC-MS/MS). The narrative delves into the mechanism of Isotope Dilution Mass Spectrometry (IDMS), presents a detailed, field-proven experimental protocol, and provides structured data tables and diagrams to empower researchers, scientists, and drug development professionals in achieving the highest standards of analytical accuracy and precision.

Introduction: The Analytical Challenge of Brombuterol

Brombuterol is a potent, long-acting β2-adrenergic receptor agonist with bronchodilator properties.[1][2] Its therapeutic potential is paralleled by its misuse as an illicit growth-promoting agent in livestock, leading to concerns about residues in food products and risks to human health.[3] Furthermore, its presence may be monitored in doping control. This dual context necessitates highly sensitive and rigorously accurate quantitative methods to detect minute concentrations of Brombuterol in complex biological matrices such as plasma, urine, and animal tissues (e.g., liver, muscle).[4][5]

Quantitative bioanalysis using techniques like LC-MS/MS is susceptible to variations that can compromise data integrity.[6] Analyte loss during multi-step sample preparation, fluctuations in instrument injection volume, and unpredictable matrix effects—where co-eluting endogenous components suppress or enhance the analyte's ionization—are significant sources of error.[6][7] To overcome these challenges, a robust internal standard is not just recommended; it is essential for a self-validating and reliable assay.[8][9]

The Gold Standard: Isotope Dilution and the Role of Brombuterol-d9

The most effective strategy to correct for the aforementioned analytical variabilities is the use of a stable isotope-labeled internal standard (SIL-IS) through a technique known as Isotope Dilution Mass Spectrometry (IDMS).[10][11][12] Brombuterol-d9, in which nine hydrogen atoms have been replaced by their stable, heavier isotope, deuterium, is the ideal SIL-IS for Brombuterol analysis.[1][2]

2.1. Core Mechanism of Action

The fundamental principle of IDMS is that a SIL-IS is chemically and physically almost identical to the native analyte.[13] Consequently, Brombuterol-d9 exhibits the same behavior as Brombuterol throughout the entire analytical workflow:

-

Extraction Recovery: It is lost at the same rate as the analyte during sample extraction and cleanup.[7]

-

Chromatographic Co-elution: It has nearly the same retention time in a liquid chromatography system.[14]

-

Ionization Efficiency: It experiences identical ionization suppression or enhancement in the mass spectrometer's source.[6][15]

The "mechanism of action" is as follows:

-

A precise, known amount of this compound is added ("spiked") into every sample, calibrator, and quality control (QC) sample at the very beginning of the sample preparation process.[16]

-

This establishes a fixed ratio between the native analyte (Brombuterol) and the internal standard (Brombuterol-d9).

-

Because they are affected identically by procedural variations, this ratio remains constant, even if a significant portion of both compounds is lost.[17]

-

The mass spectrometer, capable of differentiating between the two compounds based on their mass difference, measures the final response ratio of the analyte to the SIL-IS.

-

By interpolating this ratio onto a calibration curve (which is also generated using analyte/IS ratios), the initial concentration of Brombuterol in the unknown sample can be calculated with exceptional accuracy and precision.[12][17]

This process effectively normalizes the data, correcting for nearly all sources of analytical inconsistency.

Caption: The Principle of Isotope Dilution Mass Spectrometry (IDMS).

Designing a Robust Bioanalytical Method

A successful method relies on optimizing each stage of the process, from sample handling to data acquisition. Key design considerations for a SIL-IS are critical for method integrity.

3.1. Attributes of an Ideal SIL-IS

Brombuterol-d9 meets the essential criteria for a high-quality internal standard:

-

Sufficient Mass Difference: The +9 Dalton mass shift is large enough to prevent isotopic crosstalk, where the natural isotopic abundance of the analyte (e.g., ¹³C) might interfere with the signal of the IS.[13]

-

Isotopic Stability: The deuterium labels are placed on non-exchangeable positions (the tert-butyl group), ensuring they are not lost by exchanging with protons from the solvent during the procedure.[13]

-

High Isotopic Purity: The standard should have a minimal amount of the unlabeled analyte to prevent artificially inflating the measured concentration.[7]

3.2. LC-MS/MS Parameterization

Tandem mass spectrometry (MS/MS) provides unparalleled selectivity by monitoring a specific fragmentation pathway for both the analyte and the internal standard. This is known as Multiple Reaction Monitoring (MRM).

Table 1: Example LC-MS/MS Parameters for Brombuterol and Brombuterol-d9

| Parameter | Analyte: Brombuterol | Internal Standard: Brombuterol-d9 | Rationale |

|---|---|---|---|

| Ionization Mode | ESI+ | ESI+ | Electrospray Ionization (Positive) is effective for protonating amine-containing compounds like Brombuterol.[5] |

| Precursor Ion (Q1) | m/z 312.1 | m/z 321.2 | Represents the protonated molecule [M+H]⁺. The +9 shift reflects the nine deuterium atoms. |

| Product Ion (Q3) | m/z 239.1 | m/z 248.1 | A stable, high-intensity fragment ion used for quantification. The label is retained on this fragment. |

| Collision Energy | Analyte-specific | Analyte-specific | Optimized to produce the most abundant and stable fragment ion for maximum sensitivity. |

Note: Specific m/z values and collision energies must be empirically optimized on the instrument in use.

Caption: A typical bioanalytical workflow for Brombuterol analysis.

Experimental Protocol: Quantification in Liver Tissue

This protocol describes a validated approach for the determination of Brombuterol in bovine liver, a common matrix for residue analysis.[4][18] This procedure must be conducted in accordance with regulatory guidelines such as those from the FDA.[8][19]

4.1. Reagents and Materials

-

Brombuterol and this compound certified reference standards.

-

LC-MS grade methanol, acetonitrile, and water.

-

Ammonium acetate, acetic acid.

-

β-glucuronidase enzyme preparation.

-

Mixed-mode cation exchange Solid Phase Extraction (SPE) cartridges.[20]

4.2. Step-by-Step Methodology

-

Sample Homogenization: Weigh 5 grams of homogenized liver tissue into a centrifuge tube.

-

Internal Standard Spiking: Add 100 µL of a working solution of Brombuterol-d9 (e.g., 50 ng/mL in methanol) to all samples, standards, and QCs (except the blank). Vortex briefly.

-

Enzymatic Hydrolysis: To cleave conjugated metabolites, add 5 mL of ammonium acetate buffer (pH 5.2) and 50 µL of β-glucuronidase. Incubate overnight at 37°C.[4][21]

-

Causality Insight: β-agonists are often metabolized into glucuronide conjugates in the body. Hydrolysis is crucial to convert them back to the parent form for accurate total residue measurement.

-

-

Protein Precipitation & Extraction: Add an appropriate volume of extraction solvent (e.g., methanol or acetonitrile), vortex vigorously, and centrifuge at high speed (e.g., 4000 x g for 15 min) to pellet proteins.[20]

-

Solid Phase Extraction (SPE) Cleanup:

-

Condition the SPE cartridge with methanol followed by water.

-

Load the supernatant from the previous step onto the cartridge.

-

Wash the cartridge with a weak solvent (e.g., water, followed by dilute acid) to remove interferences.

-

Elute the analytes with an appropriate solvent, such as 10% acetic acid in methanol.[4][21]

-

Causality Insight: SPE is a critical cleanup step. The mixed-mode cartridge retains the basic Brombuterol via ion exchange while allowing neutral and acidic interferences to be washed away, significantly reducing matrix effects.[20]

-

-

Evaporation and Reconstitution: Evaporate the eluate to dryness under a gentle stream of nitrogen. Reconstitute the residue in a small, precise volume (e.g., 200 µL) of the initial mobile phase. This step concentrates the sample and ensures compatibility with the LC system.

-

LC-MS/MS Analysis: Inject the reconstituted sample into the LC-MS/MS system operating under the optimized conditions (see Table 1).

4.3. Method Validation

A bioanalytical method is only trustworthy if it is properly validated. Validation experiments must be performed according to regulatory guidelines (e.g., FDA M10 guidance) to demonstrate the method's performance.[19][22]

Table 2: Key Bioanalytical Method Validation Parameters

| Parameter | Acceptance Criteria (Typical) | Purpose |

|---|---|---|

| Selectivity | No significant interference at the retention time of the analyte and IS in blank matrix. | Ensures the method can distinguish the analyte from other matrix components.[9] |

| Calibration Curve | ≥6 non-zero points; r² ≥ 0.99. | Demonstrates the relationship between concentration and response ratio over the intended range.[9] |

| Accuracy & Precision | Within ±15% (±20% at LLOQ) of nominal concentration. | Confirms the method's closeness to the true value and its reproducibility.[9][22] |

| Matrix Effect | CV of IS-normalized matrix factor should be ≤15%. | Assesses the impact of the matrix on ionization and confirms the IS is providing adequate correction.[7] |

| Recovery | Need not be 100%, but must be consistent and reproducible. | Measures the efficiency of the extraction process.[9][22] |

| Stability | Analyte stable under various conditions (freeze-thaw, bench-top, long-term storage). | Ensures sample integrity from collection to analysis.[22] |

Conclusion

This compound is an indispensable tool for the accurate and precise quantification of Brombuterol in complex biological samples. Its mechanism of action as an internal standard is rooted in the robust principles of Isotope Dilution Mass Spectrometry, where its chemical similarity to the analyte allows it to perfectly mimic and correct for procedural and matrix-induced variations. By incorporating Brombuterol-d9 into a well-validated LC-MS/MS workflow, researchers can generate high-quality, defensible data that meets the stringent requirements of pharmaceutical development, food safety monitoring, and anti-doping applications.

References

-

Crimson Publishers. (2017). Stable Labeled Isotopes as Internal Standards: A Critical Review. Retrieved from [Link]

- Stokvis, E., Rosing, H., & Beijnen, J. H. (2005). Stable isotopically labeled internal standards in quantitative bioanalysis using liquid chromatography/mass spectrometry: necessity or not?. Rapid Communications in Mass Spectrometry, 19(3), 401-407.

-

Waters Corporation. (n.d.). The Use of Stable-Isotope-Labeled (SIL) Internal Standards to Compensate for Matrix Effects: Key Considerations. Retrieved from [Link]

- Armenta, S., Quintás, G., & Esteve-Turrillas, F. A. (2015). Synthesis and Use of Stable-Isotope-Labeled Internal Standards for Quantification of Phosphorylated Metabolites by LC–MS/MS. Analytical Chemistry, 87(12), 6051-6059.

-

U.S. Food and Drug Administration. (2018). Bioanalytical Method Validation Guidance for Industry. Retrieved from [Link]

- Picotti, P., & Aebersold, R. (2009). Isotope Dilution Strategies for Absolute Quantitative Proteomics. Methods in Molecular Biology, 564, 85-98.

- Śniegocki, T., Sell, B., & Posyniak, A. (2021). Analysis of β-agonists in Different Biological Matrices By Liquid Chromatography–tandem Mass Spectrometry. Journal of Veterinary Research, 65(3), 369-375.

-

U.S. Food and Drug Administration. (n.d.). Bioanalytical Method Validation of ANDAs- What the Assessor Looks For. Retrieved from [Link]

- Browne, M. E., & Law, B. (2010). Stable-Isotope Dilution LC–MS for Quantitative Biomarker Analysis. Bioanalysis, 2(2), 281-294.

- Li, Y., et al. (2014). A sensitive LC-MS/MS method for simultaneous determination of R-bambuterol and its active metabolite R-terbutaline in human plasma and urine with application to a clinical pharmacokinetic study.

-

U.S. Food and Drug Administration. (2022). M10 Bioanalytical Method Validation and Study Sample Analysis. Retrieved from [Link]

-

U.S. Department of Energy Office of Scientific and Technical Information. (2017). Guideline on Isotope Dilution Mass Spectrometry. Retrieved from [Link]

- Gaugler, S., et al. (2024). Sample Preparation Techniques for Growth-Promoting Agents in Various Mammalian Specimen Preceding MS-Analytics. Molecules, 29(2), 390.

-

Wikipedia. (n.d.). Isotope dilution. Retrieved from [Link]

-

U.S. Food and Drug Administration. (2001). Bioanalytical Method Validation. Retrieved from [Link]

-

Bhatia, R. (2015). USFDA guidelines for bioanalytical method validation. SlideShare. Retrieved from [Link]

- Van Ginkel, L. A., et al. (1999). LC-MS-MS to detect and identify four beta-agonists and quantify clenbuterol in liver. The Analyst, 124(9), 1351-1356.

-

Śniegocki, T., Sell, B., & Posyniak, A. (2021). Analysis of β-agonists in Different Biological Matrices By Liquid Chromatography-tandem Mass Spectrometry. ResearchGate. Retrieved from [Link]

-

Fera Science Ltd. (n.d.). Determination of Beta-Adrenergic Receptor Agonists in Animal Tissues and Urine Using Liquid Chromatography-Tandem Quadrupole Mass Spectrometry. LabRulez LCMS. Retrieved from [Link]

-

Agilent Technologies. (n.d.). Sample Preparation Techniques for Biological Matrices. Retrieved from [Link]

-

ResearchGate. (n.d.). Mass spectra of mabuterol, clenbuterol, brombuterol, mapenterol, clenpenterol, clenproperol, and clencyclohexerol. Retrieved from [Link]

-

Deceunynck, Y., et al. (2017). LC-MS-MS to detect and identify four beta-agonists and quantify clenbuterol in liver. ResearchGate. Retrieved from [Link]

- Thevis, M., et al. (2013). An Improved LC–MS–MS Method for the Determination of Clenbuterol in Human Urine.

Sources

- 1. medchemexpress.com [medchemexpress.com]

- 2. medchemexpress.com [medchemexpress.com]

- 3. researchgate.net [researchgate.net]

- 4. Analysis of β-agonists in Different Biological Matrices By Liquid Chromatography–tandem Mass Spectrometry - PMC [pmc.ncbi.nlm.nih.gov]

- 5. researchgate.net [researchgate.net]

- 6. pubs.acs.org [pubs.acs.org]

- 7. waters.com [waters.com]

- 8. fda.gov [fda.gov]

- 9. academy.gmp-compliance.org [academy.gmp-compliance.org]

- 10. pdf.benchchem.com [pdf.benchchem.com]

- 11. Isotope dilution strategies for absolute quantitative proteomics - PubMed [pubmed.ncbi.nlm.nih.gov]

- 12. Isotope dilution - Wikipedia [en.wikipedia.org]

- 13. Designing Stable Isotope Labeled Internal Standards - Acanthus Research [acanthusresearch.com]

- 14. scispace.com [scispace.com]

- 15. crimsonpublishers.com [crimsonpublishers.com]

- 16. osti.gov [osti.gov]

- 17. tandfonline.com [tandfonline.com]

- 18. lcms.labrulez.com [lcms.labrulez.com]

- 19. fda.gov [fda.gov]

- 20. Sample Preparation Techniques for Growth-Promoting Agents in Various Mammalian Specimen Preceding MS-Analytics - PMC [pmc.ncbi.nlm.nih.gov]

- 21. researchgate.net [researchgate.net]

- 22. fda.gov [fda.gov]

A Technical Guide to the Application of Brombuterol-d9 as a Stable Isotope Tracer for β-Adrenergic Receptor Research

Abstract

This technical guide provides an in-depth exploration of Brombuterol-d9, a deuterium-labeled β-adrenergic receptor agonist, and its pivotal role as a tracer in modern pharmacological research. Moving beyond traditional radiolabeling, this document details the application of stable isotope labeling in advancing our understanding of β-adrenergic receptor binding, signaling, and in vivo pharmacokinetics. We will dissect the underlying principles of deuterium labeling, present validated, step-by-step protocols for key experimental applications, and offer insights into data interpretation. This guide is intended for researchers, scientists, and drug development professionals seeking to leverage the precision and safety of stable isotope tracers in their G-protein-coupled receptor (GPCR) research programs.

The β-Adrenergic Receptor System: A Primer

The β-adrenergic receptors (β-ARs) are a class of G-protein-coupled receptors (GPCRs) that are fundamental in mediating the physiological effects of the catecholamines epinephrine and norepinephrine.[1] They are critical therapeutic targets for conditions ranging from asthma to cardiovascular disease. The β-adrenergic system is primarily composed of three subtypes: β1, β2, and β3, each with distinct tissue distribution and signaling pathways.[2]

The canonical signaling pathway, particularly for the β2-adrenergic receptor (β2AR), involves the agonist-induced coupling of the receptor to a stimulatory G-protein (Gs).[3] This interaction activates the enzyme adenylyl cyclase, which catalyzes the conversion of ATP to the second messenger cyclic AMP (cAMP).[1][4] Subsequently, cAMP activates Protein Kinase A (PKA), which phosphorylates a multitude of downstream targets, leading to a cellular response such as smooth muscle relaxation.[1][3]

However, the signaling paradigm is more complex than this linear cascade. Emerging evidence shows that the β2AR can also couple to inhibitory G-proteins (Gi), creating a bifurcated signaling pathway that allows for nuanced and localized cellular responses.[5][6] This dual coupling is a critical concept for understanding the full spectrum of agonist activity.

Figure 1: Dual Gs/Gi signaling pathway of the β2-adrenergic receptor.

Brombuterol-d9: A Stable Isotope Labeled (SIL) Tracer